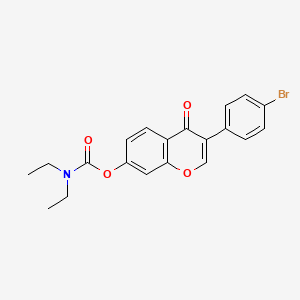

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

CAS No.: 845651-41-4

Cat. No.: VC5295559

Molecular Formula: C20H18BrNO4

Molecular Weight: 416.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845651-41-4 |

|---|---|

| Molecular Formula | C20H18BrNO4 |

| Molecular Weight | 416.271 |

| IUPAC Name | [3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |

| Standard InChI | InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |

| Standard InChI Key | DCGOULBQKSQVSI-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Introduction

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that belongs to the chromone family, which is characterized by its fused benzopyranone structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. Its molecular structure integrates a bromophenyl group, a chromone core, and a diethylcarbamate functional group, which collectively influence its chemical and biological properties.

Synthesis

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactions starting from commercially available precursors:

-

Formation of the Chromone Core: The chromone scaffold is synthesized via cyclization reactions involving salicylaldehyde derivatives and β-keto esters.

-

Bromination: The phenyl ring is selectively brominated at the para position using brominating agents such as N-bromosuccinimide (NBS).

-

Carbamoylation: The diethylcarbamate group is introduced through reaction with diethylamine and a suitable coupling reagent (e.g., carbonyldiimidazole).

Analytical Characterization

| Technique | Findings |

|---|---|

| NMR Spectroscopy | Confirms the chemical shifts corresponding to the aromatic protons, carbamate protons, and chromone core. |

| Mass Spectrometry | Molecular ion peak at 416 m/z confirms molecular weight. |

| Infrared (IR) | Key absorption bands include: ν(C=O) ~1720 cm⁻¹ (chromone), ν(C-N) ~1200 cm⁻¹ (carbamate). |

These techniques validate the compound's identity and purity.

Pharmacological Potential

Chromones are well-known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The addition of bromine and carbamate functionalities in this compound enhances its potential for:

-

Anti-inflammatory Activity: The chromone core can inhibit enzymes like lipoxygenases or cyclooxygenases.

-

Anticancer Activity: Brominated phenyl groups are known to enhance cytotoxicity against cancer cells by interacting with DNA or proteins.

-

Antimicrobial Activity: Halogenated compounds often exhibit broad-spectrum antimicrobial effects.

Molecular Docking Studies

Preliminary computational studies suggest that this compound may interact strongly with protein targets such as kinases or enzymes involved in inflammatory pathways due to its structural features.

Comparative Analysis with Related Compounds

The bromine substitution in this compound increases molecular weight and potentially enhances biological activity compared to unsubstituted analogs.

Limitations and Future Directions

-

Limitations

-

Limited experimental data on pharmacokinetics and toxicity.

-

Challenges in large-scale synthesis due to multiple reaction steps.

-

-

Future Research

-

Conduct in vitro and in vivo studies to evaluate pharmacological effects.

-

Optimize synthetic routes for higher yield and purity.

-

Explore structure-activity relationships (SAR) by modifying substituents on the chromone core.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume